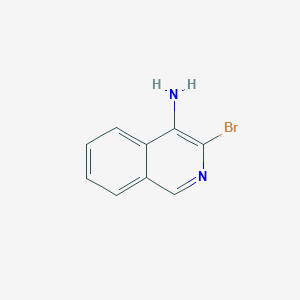

4-Amino-3-bromoisoquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromoisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERRKDMURMTHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348840 | |

| Record name | 4-Amino-3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40073-37-8 | |

| Record name | 3-Bromo-4-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40073-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoisoquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-3-bromoisoquinoline CAS number and properties

CAS Number: 40073-37-8

This technical guide provides a comprehensive overview of 4-Amino-3-bromoisoquinoline, a heterocyclic aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical properties, outlines a potential synthetic pathway, and discusses its prospective biological significance based on related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 40073-37-8 | [1][2] |

| Molecular Formula | C₉H₇BrN₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| Boiling Point | 397.8°C at 760 mmHg (Predicted) | [3] |

| Density | 1.649 g/cm³ (Predicted) | [3] |

| Flash Point | 194.4°C (Predicted) | [3] |

| Refractive Index | 1.732 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [4] |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established reactions for analogous isoquinoline derivatives. A potential two-step synthesis could involve the bromination of 4-aminoisoquinoline.

Proposed Synthetic Pathway

References

physical and chemical properties of 4-Amino-3-bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-3-bromoisoquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. This document details its known characteristics, proposes a viable synthetic pathway, and discusses its potential biological significance based on the broader class of 4-aminoquinolines.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, a combination of data from chemical suppliers and computational predictions allows for a robust profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem[1][2] |

| Molecular Weight | 223.07 g/mol | PubChem[1][2] |

| CAS Number | 40073-37-8 | PubChem[1][2] |

| Appearance | Not reported; likely a solid at room temperature. | Inferred |

| Boiling Point | 397.8 °C at 760 mmHg (Predicted) | Molbase[3] |

| Density | 1.649 g/cm³ (Predicted) | Molbase[3] |

| XLogP3-AA | 2.4 | PubChem[1][2] |

| Hydrogen Bond Donors | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptors | 2 | PubChem[1][2] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1][2] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, a plausible synthetic route can be devised based on established reactions for isoquinoline derivatives. The proposed synthesis involves a two-step process starting from isoquinoline: bromination to form 3,4-dibromoisoquinoline, followed by a nucleophilic aromatic substitution (SNAᵣ) to introduce the amino group at the 4-position.

Proposed Synthetic Pathway

Step 1: Synthesis of 3,4-Dibromoisoquinoline (Hypothetical Protocol)

This protocol is based on general methods for the bromination of isoquinolines.

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Sulfuric Acid (Oleum)

-

Bromine (Br₂)

-

Sodium bisulfite solution

-

Sodium hydroxide solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve isoquinoline in a mixture of concentrated sulfuric acid and fuming sulfuric acid at 0 °C.

-

Slowly add a stoichiometric amount of bromine dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with a sodium bisulfite solution to remove any unreacted bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dibromoisoquinoline.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

This protocol is adapted from the known synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline.

Materials:

-

3,4-Dibromoisoquinoline

-

Concentrated Ammonium Hydroxide

-

Copper(II) sulfate pentahydrate

-

Benzene or Toluene

-

Anhydrous potassium carbonate

Procedure:

-

In a high-pressure autoclave, combine 3,4-dibromoisoquinoline, concentrated ammonium hydroxide, and a catalytic amount of copper(II) sulfate pentahydrate.

-

Seal the autoclave and heat the mixture to 160-170 °C with stirring for 16-24 hours.

-

After cooling to room temperature, carefully open the autoclave and transfer the reaction mixture to a separatory funnel.

-

Make the mixture alkaline with a dilute sodium hydroxide solution.

-

Extract the aqueous layer with benzene or toluene (3 x 100 mL).

-

Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like benzene or ethanol to yield this compound.

Spectroscopic Data

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals for the five aromatic protons on the isoquinoline ring system and a broad singlet for the amino protons. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromo group.

¹³C NMR (Predicted)

The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The carbons attached to the bromine and amino groups (C3 and C4) would show significant shifts.

IR Spectroscopy (Predicted)

Key characteristic infrared absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1500-1650 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 222 and an M+2 peak at m/z 224 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of Br, NH₂, and HCN.

Biological Activity and Signaling Pathways

Specific biological studies on this compound have not been reported in the available literature. However, the 4-aminoquinoline scaffold is a well-established pharmacophore, most notably in antimalarial drugs like chloroquine.[1][4][5]

Potential Mechanism of Action (Antimalarial)

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the digestive vacuole of the Plasmodium parasite.[1][4] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

Safety and Handling

The safety profile of this compound has not been thoroughly investigated. Based on data for similar compounds, it should be handled with care. It is predicted to be harmful if swallowed, and may cause skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding the experimental protocol and predicted data, should be used as a guide and verified through independent experimentation. The safety information is based on predictions and should be supplemented with a thorough risk assessment before handling the compound.

References

A Technical Guide to 4-Amino-3-bromoisoquinoline: Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the core molecular properties of 4-Amino-3-bromoisoquinoline, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. The information is presented to be readily accessible for researchers and professionals engaged in drug discovery and development.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below. These data points are essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |

| Molecular Weight | 223.07 g/mol | [1][2][3] |

| IUPAC Name | 3-bromoisoquinolin-4-amine | [1] |

| CAS Number | 40073-37-8 | [1][2][3] |

| Exact Mass | 221.97926 Da | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

| InChI Key | DERRKDMURMTHHF-UHFFFAOYSA-N | [1] |

Structural and Molecular Relationships

The chemical formula of a compound dictates its molecular weight and structure, which in turn determine its chemical and physical properties. The following diagram illustrates the logical flow from the basic chemical identifiers to its key molecular characteristics.

Experimental Protocols

While this guide focuses on the core molecular properties, it is important to note that these values are confirmed through various experimental techniques. The molecular weight, for instance, is typically verified using mass spectrometry. The synthesis of this compound and its precursors, such as 4-bromoisoquinoline, involves multi-step chemical reactions that are foundational to obtaining the compound for study.[4][5] Detailed synthetic procedures and characterization data can be found in specialized organic chemistry literature.

Conclusion

This guide provides the essential molecular formula and weight for this compound, supplemented with key physicochemical properties. The structured presentation of this data is intended to support the work of researchers and scientists by providing a quick and reliable reference for this compound.

References

4-Amino-3-bromoisoquinoline: A Technical Overview of Structure and Spectroscopy

This technical guide provides a detailed examination of the chemical structure and predicted spectroscopic properties of 4-Amino-3-bromoisoquinoline. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of this heterocyclic compound. Due to the limited availability of published experimental data, this guide presents predicted spectroscopic values and outlines established, general experimental protocols for their acquisition.

Chemical Structure and Properties

This compound is a substituted isoquinoline derivative. The isoquinoline core is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. In this specific molecule, an amino group (-NH₂) is attached at the C4 position and a bromine atom (-Br) at the C3 position.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 3-bromoisoquinolin-4-amine

-

Molecular Formula: C₉H₇BrN₂[1]

-

Molecular Weight: 223.07 g/mol [1]

-

CAS Number: 40073-37-8[1]

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectra. Predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~ 8.8 - 9.2 | Singlet |

| H-5 | ~ 8.0 - 8.3 | Doublet |

| H-8 | ~ 7.8 - 8.1 | Doublet |

| H-6, H-7 | ~ 7.4 - 7.7 | Multiplet |

| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 152 |

| C-3 | ~ 110 |

| C-4 | ~ 145 |

| C-4a | ~ 128 |

| C-5 | ~ 129 |

| C-6 | ~ 127 |

| C-7 | ~ 126 |

| C-8 | ~ 122 |

| C-8a | ~ 135 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium |

| C=N (Aromatic) | Stretch | 1610 - 1640 | Medium |

| N-H (Amino) | Scissoring (Bending) | 1590 - 1650 | Medium-Strong |

| C-Br | Stretch | 500 - 650 | Strong |

Predicted Mass Spectrometry (MS) Data

Electron Impact (EI) mass spectrometry of this compound is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern for bromine.

Table 4: Predicted Mass Spectrum Key Fragments

| Fragment | m/z (mass-to-charge ratio) | Key Feature |

| [M]⁺ | 222 | Molecular ion peak corresponding to the ⁷⁹Br isotope. |

| [M+2]⁺ | 224 | Molecular ion peak corresponding to the ⁸¹Br isotope, with approximately equal intensity to the M⁺ peak. |

| [M-Br]⁺ | 143 | Fragment corresponding to the loss of the bromine atom. |

| [M-HCN]⁺ | 195/197 | Fragment corresponding to the loss of hydrogen cyanide from the pyridine ring. |

Experimental Protocols

The following sections provide detailed, standard methodologies for the synthesis of the target compound and the acquisition of the spectroscopic data outlined above.

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the bromination of 4-aminoisoquinoline. The precursor, 4-aminoisoquinoline, can be synthesized from isoquinoline through a two-step process.

Protocol for Step 3: Bromination of 4-Aminoisoquinoline

-

Dissolution: Dissolve 1.0 equivalent of 4-aminoisoquinoline in glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) dissolved in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water.

-

Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Spectroscopy Experimental Protocols

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to optimize the spectral resolution.

-

Acquisition:

-

For ¹H NMR , acquire the Free Induction Decay (FID) data by co-adding 16-64 scans to improve the signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. Acquire data over a longer period (e.g., 1-2 hours) by co-adding several hundred to thousands of scans due to the low natural abundance of the ¹³C isotope.[3][4]

-

-

Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS reference signal. Integrate the signals for ¹H NMR to determine the relative proton ratios.

-

Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[5][6]

-

Background Spectrum: Run a background scan of the empty sample holder (or clean ATR crystal) to record the absorbance of atmospheric CO₂ and water vapor. This will be automatically subtracted from the sample spectrum.[6]

-

Sample Spectrum: Place the KBr pellet or the sample on the ATR crystal into the spectrometer's sample compartment.

-

Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will process the interferogram via Fourier transform to generate the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used. For less stable compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC) is preferable.[7][8]

-

Ionization: Vaporize and ionize the sample molecules. In Electron Impact (EI) ionization, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion ([M]⁺), which may subsequently fragment.[7][9]

-

Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. The tallest peak is designated as the base peak (100% relative abundance).[7]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. eng.uc.edu [eng.uc.edu]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

solubility of 4-Amino-3-bromoisoquinoline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Amino-3-bromoisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that influences its formulation, purification, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and theoretical considerations to enable researchers to generate this crucial data in-house.

Introduction to this compound

This compound is a heterocyclic compound of interest in drug discovery and development. The isoquinoline scaffold is present in numerous biologically active molecules, and the specific substitution pattern of an amino group at the 4-position and a bromine atom at the 3-position makes it a versatile building block for synthesizing a range of potential therapeutic agents. Understanding its solubility profile is a fundamental first step in its journey from a laboratory chemical to a potential drug candidate.

Physicochemical Properties

While specific solubility data is limited, the known physicochemical properties of this compound can provide insights into its expected behavior in different solvents. These properties, sourced from chemical databases, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| CAS Number | 40073-37-8 | [1][2] |

| XLogP3-AA | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 38.9 Ų | [1] |

The XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents but may have limited solubility in highly polar or very nonpolar extremes. The presence of a hydrogen bond donor (the amino group) and acceptors (the two nitrogen atoms) suggests that polar protic and aprotic solvents may be effective.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][4] This "gold standard" technique involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Recommended Organic Solvents for Screening

A diverse set of organic solvents should be used to establish a comprehensive solubility profile. The following list includes common pharmaceutical solvents categorized by their polarity:

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol (IPA)

-

Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate

-

Nonpolar Solvents: Toluene, Hexane, Dichloromethane (DCM)

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what is expected to dissolve is sufficient (e.g., 10-20 mg).

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a period sufficient to reach a steady state. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some solvent-solute systems.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high concentration measurements.[6]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., a 1:100 or 1:1000 dilution).

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC or UV-Vis) to determine the concentration of this compound.

Quantification by HPLC-UV

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. Detection should be set at a wavelength where the compound exhibits strong absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

-

Sample Analysis: Inject the diluted, filtered sample and determine its concentration by interpolating its peak area from the calibration curve.

-

Calculate Solubility: Multiply the measured concentration by the dilution factor to obtain the solubility of the compound in the original saturated solution.

Data Presentation

Quantitative results should be recorded in a structured table to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value | |

| Isopropanol | 25 | Experimental Value | Calculated Value | |

| Polar Aprotic | Acetonitrile | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value | |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | |

| Nonpolar | Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

Note: This table serves as a template for recording experimentally determined data.

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

4-Amino-3-bromoisoquinoline: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information currently available for 4-Amino-3-bromoisoquinoline (CAS No: 40073-37-8). The information herein is compiled from publicly accessible safety data sheets of structurally similar compounds, and databases. This document is intended to support risk assessment and the implementation of safe handling procedures in a laboratory or drug development setting.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 40073-37-8 | Pharmaffiliates |

| Molecular Formula | C₉H₇BrN₂ | United States Biological[1] |

| Molecular Weight | 223.07 g/mol | United States Biological[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Storage Temperature | -20°C | United States Biological[1] |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem[3]

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

Potential Mechanism of Action and Toxicological Pathways

While specific studies on the toxicological pathways of this compound are not available, the broader class of 4-aminoquinolines is known to exert biological effects through various mechanisms. A plausible, yet unverified, hypothesis for the toxicity of this compound could involve the disruption of lysosomal function.[4] 4-Aminoquinolines are known to accumulate in lysosomes, leading to an increase in lysosomal pH and inhibition of lysosomal enzymes. This can disrupt cellular processes such as autophagy and endocytosis, potentially leading to cytotoxicity.

The presence of a bromine atom on the isoquinoline ring may also contribute to its toxicity profile, potentially through mechanisms such as metabolic activation to reactive intermediates. However, without specific experimental data, this remains speculative.

Caption: Hypothesized toxicological pathway of this compound.

Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the solid material to avoid dust inhalation.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator is recommended.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is -20°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available. However, standard OECD guidelines for chemical safety testing would be appropriate for generating such data. These would include:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)

-

Serious Eye Damage/Irritation: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)

References

commercial availability and suppliers of 4-Amino-3-bromoisoquinoline

This technical guide provides a comprehensive overview of 4-amino-3-bromoisoquinoline, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, physicochemical properties, and relevant synthetic methodologies.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available compound is typically 95% or higher. Below is a summary of known suppliers and their offerings.

| Supplier | Purity | Pack Size | CAS Number | Reference |

| Activate Scientific | 95+% | 1g | 40073-37-8 | [1] |

| Matrix Scientific | - | 250mg, 1g, 5g | 40073-37-8 | [2] |

| United States Biological | Highly Purified | - | 40073-37-8 | [3] |

| Pharmaffiliates | - | - | 40073-37-8 | [4] |

| 2A Biotech | 96+% | - | 40073-37-8 | [5] |

| ChemUniverse | 95% | 250mg, 1g, 5g | 36825-36-2* | [6] |

*Note: ChemUniverse lists a different CAS number for what appears to be a structurally related compound, 4-amino-3-bromoquinoline. Researchers should verify the identity of the compound before purchase.

Physicochemical and Computed Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem[7], Matrix Scientific[2], United States Biological[3], Pharmaffiliates[4] |

| Molecular Weight | 223.07 g/mol | PubChem[7], United States Biological[3], Pharmaffiliates[4] |

| CAS Number | 40073-37-8 | PubChem[7], Molbase[1], Matrix Scientific[2], United States Biological[3], Pharmaffiliates[4], 2A Biotech[5] |

| Boiling Point | 397.8°C at 760 mmHg | Molbase[1] |

| XLogP3-AA | 2.4 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |

| Rotatable Bond Count | 0 | PubChem[7] |

| Exact Mass | 221.97926 Da | PubChem[7] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[7] |

| Heavy Atom Count | 12 | PubChem[7] |

| Complexity | 163 | PubChem[7] |

Synthesis and Experimental Protocols

A relevant synthetic pathway is the bromination of an aminoisoquinoline precursor or the amination of a brominated isoquinoline. For instance, the synthesis of 4-aminoisoquinoline can be achieved from 4-bromoisoquinoline by heating with concentrated ammonium hydroxide in the presence of a copper sulfate catalyst.[8] This suggests a possible retrosynthetic approach where this compound could be prepared from a suitably substituted precursor.

A patent for the synthesis of 4-aminoisoquinoline-8-methyl formate outlines a multi-step process involving bromination and subsequent amination steps on the isoquinoline core.[9] Although this synthesis is for a different derivative, the methodologies employed, such as palladium-catalyzed reactions, are indicative of the advanced synthetic strategies that could be adapted for the synthesis of this compound.

General Workflow for Synthesis of Substituted Isoquinolines

The following diagram illustrates a generalized workflow for the synthesis of functionalized isoquinolines, which could be adapted for the preparation of this compound.

Caption: A generalized workflow for the synthesis of substituted isoquinolines.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship for Supplier Selection

When selecting a supplier for this compound, researchers should consider several factors to ensure the quality and suitability of the material for their specific application.

Caption: A decision-making flowchart for selecting a chemical supplier.

References

- 1. 4-Amino-3-bromoisoquinoline40073-37-8,Purity95+%_ACTIVATE [molbase.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. usbio.net [usbio.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 3-Bromoisoquinolin-4-amine | C9H7BrN2 | CID 640978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

A Technical Guide to Historical Synthesis Methods for Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of substituted isoquinolines. The isoquinoline scaffold is a key structural motif in a vast array of natural products and pharmaceutical agents, making its synthesis a critical topic for drug development and medicinal chemistry. This document details the seminal named reactions that have become the foundation of isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, the Pomeranz-Fritsch reaction, and its Schlittler-Müller modification.

This guide presents detailed experimental protocols, quantitative data on reaction yields with various substrates, and visualizations of reaction mechanisms to facilitate a deeper understanding and practical application of these important transformations.

Bischler-Napieralski Reaction

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3] The reaction involves an intramolecular electrophilic aromatic substitution, where the amide is cyclized using a dehydrating agent.[3][4] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to furnish the aromatic isoquinoline core.[1]

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups on the aryl moiety significantly facilitate the cyclization, leading to higher yields.[1][4] Conversely, electron-withdrawing groups can hinder the reaction.[4]

Reaction Mechanism

The mechanism of the Bischler-Napieralski reaction can proceed through two primary pathways, depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate.[2][4] The nitrilium ion pathway is often favored and is depicted below. The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃), followed by an intramolecular electrophilic attack of the activated intermediate onto the electron-rich aromatic ring. Subsequent rearomatization yields the 3,4-dihydroisoquinoline product.

Caption: General mechanism of the Bischler-Napieralski reaction.

Experimental Protocol

The following is a general procedure for the Bischler-Napieralski reaction:

-

Reaction Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equivalent).

-

Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add the dehydrating agent, for example, phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents), dropwise at room temperature. An ice bath can be used to control any exothermic reaction.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the mixture with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of 8-9.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Quantitative Data

The yield of the Bischler-Napieralski reaction is highly sensitive to the substrate and reaction conditions. The following table summarizes representative yields for various substrates.

| β-Arylethylamide Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 4 | 85 |

| N-(2-Phenylethyl)acetamide | P₂O₅ | Toluene | Reflux | 6 | 60 |

| N-(2-(4-Methoxyphenyl)ethyl)benzamide | POCl₃ | Toluene | 100 | 3 | 78 |

| N-(2-(3-Methoxyphenyl)ethyl)acetamide | PPA | - | 120 | 2 | 72 |

| N-(2-(Naphthyl)ethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 5 | 65 |

Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone) under acidic conditions to form a tetrahydroisoquinoline.[5][6] This reaction is a special case of the Mannich reaction and is widely used in the synthesis of alkaloids and other natural products.[7][8] The reaction is particularly efficient with electron-rich aromatic rings, such as indoles, leading to the formation of tetrahydro-β-carbolines.[9]

Reaction Mechanism

The reaction is initiated by the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the aromatic ring onto the iminium ion to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity and yield the tetrahydroisoquinoline product.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

The Core Reactivity of the Isoquinoline Ring System: A Technical Guide for Researchers

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic structure, arising from the fusion of a benzene ring with a pyridine ring, imparts a rich and diverse reactivity. Understanding the fundamental principles governing the chemical behavior of the isoquinoline ring system is paramount for its effective utilization in synthetic chemistry and drug discovery. This technical guide provides an in-depth exploration of the core reactivity of isoquinoline, focusing on electrophilic and nucleophilic substitutions, oxidation, reduction, and cycloaddition reactions. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in the laboratory.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system predominantly occurs on the more electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring. The nitrogen atom's electron-withdrawing nature deactivates the heterocyclic ring towards electrophilic attack.[1][2] Substitutions typically favor positions 5 and 8.[2][3][4]

Nitration

Nitration of isoquinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The 5-nitro isomer is the major product.

Table 1: Regioselectivity and Yields in the Nitration of Isoquinoline

| Product | Reaction Conditions | Yield | Reference |

| 5-Nitroisoquinoline | HNO₃, H₂SO₄ | 90% | N/A |

| 8-Nitroisoquinoline | HNO₃, H₂SO₄ | 10% | N/A |

Sulfonation

Sulfonation of isoquinoline with oleum leads to the formation of isoquinoline-5-sulfonic acid and isoquinoline-8-sulfonic acid. The reaction conditions can be tuned to favor one isomer over the other.

Halogenation

Halogenation of isoquinoline, such as bromination, also proceeds on the benzene ring, yielding primarily 5-bromo- and 8-bromo-isoquinoline.

Experimental Protocol: Nitration of Isoquinoline

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) solution

-

Water

-

Organic solvent (e.g., chloroform)

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add isoquinoline to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

To this solution, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize it carefully with a sodium carbonate solution until it is alkaline.

-

The precipitated product is then filtered, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Nucleophilic Substitution

Nucleophilic substitution reactions on the isoquinoline ring occur preferentially on the electron-deficient pyridine ring, with position 1 being the most reactive site.[1][2][5]

Chichibabin Reaction (Amination)

The reaction of isoquinoline with sodium amide (NaNH₂) in liquid ammonia results in the formation of 1-aminoisoquinoline.

Reaction with Organometallic Reagents

Organolithium and Grignard reagents readily add to the C1 position of the isoquinoline ring. Subsequent oxidation of the initially formed dihydroisoquinoline derivative yields the corresponding 1-substituted isoquinoline.

Minisci Reaction

The Minisci reaction allows for the introduction of alkyl radicals onto the protonated isoquinoline ring, typically at the C1 position. This radical substitution is a powerful tool for C-H functionalization.[6]

Table 2: Representative Nucleophilic Substitution Reactions of Isoquinoline

| Reagent | Product | Position of Substitution | Typical Yield | Reference |

| NaNH₂/liq. NH₃ | 1-Amino-isoquinoline | 1 | Good | N/A |

| n-BuLi then oxidation | 1-Butyl-isoquinoline | 1 | Moderate to Good | N/A |

| Acyl radicals (from aldehydes) | 1-Acyl-isoquinoline | 1 | Moderate to Good | [7] |

Experimental Protocol: Chichibabin Reaction of Isoquinoline

Materials:

-

Isoquinoline

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Dry toluene or xylene

-

Ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flask equipped with a dry ice condenser and a stirrer, add dry toluene or xylene and cool it to -78 °C.

-

Carefully add sodium amide to the cooled solvent.

-

Slowly add a solution of isoquinoline in the same dry solvent to the sodium amide suspension.

-

Allow the mixture to stir at the temperature of boiling ammonia for several hours.

-

After the reaction is complete, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, dry over anhydrous sulfate, and evaporate the solvent to obtain the crude product.

-

Purify the 1-aminoisoquinoline by recrystallization or column chromatography.

Oxidation

The oxidation of isoquinoline can result in different products depending on the oxidizing agent and reaction conditions.[8]

-

With Peroxy Acids: Oxidation with peracetic acid or other peroxy acids yields isoquinoline N-oxide.[8]

-

With Alkaline Potassium Permanganate: Vigorous oxidation with alkaline KMnO₄ cleaves the benzene ring to produce a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid).[2]

Experimental Protocol: Oxidation of Isoquinoline to Phthalic Acid and Cinchomeronic Acid

Materials:

-

Isoquinoline

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Water

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

Dissolve isoquinoline in an aqueous solution of potassium hydroxide.

-

Slowly add a solution of potassium permanganate in water to the isoquinoline solution while stirring. The reaction is exothermic and may require cooling.

-

Heat the mixture under reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate. If necessary, decolorize the filtrate by adding a small amount of sodium bisulfite.

-

Acidify the filtrate with sulfuric acid. The two acid products, phthalic acid and cinchomeronic acid, can be separated based on their different solubilities.

Reduction

The reduction of the isoquinoline ring can be controlled to selectively hydrogenate either the pyridine or the benzene ring.

-

Catalytic Hydrogenation: Hydrogenation over a platinum catalyst in an acidic medium (e.g., HCl) selectively reduces the benzene ring to give 5,6,7,8-tetrahydroisoquinoline. In contrast, catalytic hydrogenation in a neutral or basic medium tends to reduce the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline.

-

Metal Hydride Reduction: Sodium borohydride (NaBH₄) typically reduces the pyridine ring to afford 1,2,3,4-tetrahydroisoquinoline.

-

Dissolving Metal Reduction: Reduction with tin and hydrochloric acid also yields 1,2,3,4-tetrahydroisoquinoline.

Table 3: Products of Isoquinoline Reduction under Various Conditions

| Reagent/Catalyst | Solvent/Conditions | Major Product |

| H₂/Pt | HCl | 5,6,7,8-Tetrahydro-isoquinoline |

| H₂/Pt | Neutral/Basic | 1,2,3,4-Tetrahydro-isoquinoline |

| NaBH₄ | Methanol | 1,2,3,4-Tetrahydro-isoquinoline |

| Sn/HCl | - | 1,2,3,4-Tetrahydro-isoquinoline |

Experimental Protocol: Reduction of Isoquinoline to 1,2,3,4-Tetrahydroisoquinoline

Materials:

-

Isoquinoline

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ether or other suitable organic solvent

Procedure:

-

Dissolve isoquinoline in methanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add sodium borohydride in portions.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Add water to decompose the excess sodium borohydride.

-

Acidify the mixture with hydrochloric acid and then make it basic with a sodium hydroxide solution.

-

Extract the product with ether or another suitable organic solvent.

-

Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 1,2,3,4-tetrahydroisoquinoline.

-

The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Cycloaddition Reactions

The isoquinoline ring system can participate in cycloaddition reactions, although this aspect of its reactivity is less common than substitution reactions.

-

[4+2] Cycloaddition (Diels-Alder Reaction): Isoquinoline itself is generally a poor diene in Diels-Alder reactions. However, certain derivatives or the isoquinolinium ylide can act as dienes.

-

1,3-Dipolar Cycloaddition: Isoquinolinium ylides, generated in situ from the reaction of isoquinoline with a carbene precursor or an activated halide, can undergo 1,3-dipolar cycloaddition with various dipolarophiles to form fused heterocyclic systems.[9] Isoquinoline N-oxides can also act as 1,3-dipoles in cycloaddition reactions.[10]

Signaling Pathways Modulated by Isoquinoline Alkaloids

Many naturally occurring and synthetic isoquinoline derivatives exhibit significant biological activity, often through the modulation of key cellular signaling pathways. Two prominent examples are the NF-κB and MAPK/ERK pathways, which are crucial in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Certain isoquinoline alkaloids, such as berberine, have been shown to inhibit this pathway.[11][12] The canonical pathway is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. youtube.com [youtube.com]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. youtube.com [youtube.com]

- 6. Minisci reaction - Wikipedia [en.wikipedia.org]

- 7. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uop.edu.pk [uop.edu.pk]

- 9. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Isoquinoline Derivatives

Introduction

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry.[1] This core is the backbone of numerous natural alkaloids and synthetic molecules that exhibit a wide array of pharmacological activities.[2][3] Isoquinoline derivatives are associated with a vast range of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][3][4] Their diverse biological functions have established them as a focal point in drug discovery and development, with many derivatives currently in clinical use or undergoing preclinical investigation.[5] This guide provides a technical overview of the primary biological activities of isoquinoline derivatives, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols used for their evaluation.

Anticancer Activities

Isoquinoline alkaloids have long been recognized for their potent anticancer properties, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[4][6][7] Many natural and synthetic derivatives have been investigated as potential chemotherapeutic agents.[8]

Mechanisms of Action

The anticancer effects of isoquinoline derivatives are diverse and multifaceted. A primary mechanism involves interacting with nucleic acids; some compounds can bind to DNA, altering the stability of the duplex B-form DNA and thereby interfering with proteins essential for DNA replication, repair, or transcription.[2] Many derivatives function as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to apoptosis.[1][4]

Furthermore, these compounds can induce cell cycle arrest and trigger programmed cell death (apoptosis and autophagy).[6] This is often achieved by modulating key cellular signaling pathways. For instance, some isoquinolines target the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are critical for cell survival and proliferation.[4][9][10] The generation of reactive oxygen species (ROS) is another common mechanism, leading to oxidative stress, mitochondrial dysfunction, and the activation of caspases, which are the primary executioners of apoptosis.[1][9]

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review) | Semantic Scholar [semanticscholar.org]

- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]

Methodological & Application

Synthesis of 4-Amino-3-bromoisoquinoline from 4-bromoisoquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Amino-3-bromoisoquinoline, a valuable building block in medicinal chemistry and drug development, starting from 4-bromoisoquinoline. The synthesis is a two-step process involving an initial ammonolysis followed by a regioselective bromination.

Introduction

The isoquinoline scaffold is a key structural motif in a wide array of biologically active compounds and natural products. Functionalized isoquinolines, such as this compound, serve as crucial intermediates in the synthesis of novel therapeutic agents. The strategic placement of amino and bromo substituents on the isoquinoline core allows for diverse downstream chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol outlines a reliable synthetic route to access this important intermediate.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Ammonolysis: 4-bromoisoquinoline is converted to 4-aminoisoquinoline.

-

Bromination: 4-aminoisoquinoline is regioselectively brominated at the C3 position to yield the final product, this compound.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline

This protocol is adapted from a well-established ammonolysis procedure.[1]

Materials and Reagents:

-

4-Bromoisoquinoline

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Dilute Sodium Hydroxide (NaOH) solution

-

Benzene (or a suitable alternative solvent like Toluene)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Activated Charcoal

Equipment:

-

Shaking autoclave

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a shaking autoclave, combine 50 g of 4-bromoisoquinoline, 160 mL of concentrated ammonium hydroxide solution, and 3 g of copper (II) sulfate pentahydrate.

-

Heat the mixture to 165-170 °C for 16 hours with shaking.

-

After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution.

-

Extract the aqueous mixture with five 100-mL portions of benzene.

-

Combine the organic extracts and dry over anhydrous potassium carbonate.

-

Treat the dried solution with activated charcoal and filter.

-

Concentrate the benzene solution to a volume of approximately 70 mL using a rotary evaporator.

-

Cool the concentrated solution to induce precipitation of the product.

-

Collect the precipitated 4-aminoisoquinoline by filtration.

-

The product can be further purified by recrystallization from benzene.

Quantitative Data (Step 1):

| Parameter | Value | Reference |

| Starting Material | 4-Bromoisoquinoline (50 g) | [1] |

| Product | 4-Aminoisoquinoline | [1] |

| Yield | 24 g (70%) | [1] |

| Melting Point | 107-107.5 °C (crude), 108.5 °C (recrystallized) | [1] |

Step 2: Synthesis of this compound from 4-Aminoisoquinoline

This protocol is a general procedure based on the regioselective bromination of activated amino-substituted aromatic compounds using N-bromosuccinimide (NBS). The amino group at the C4 position is a strong activating group and is expected to direct the electrophilic substitution to the adjacent C3 position.

Materials and Reagents:

-

4-Aminoisoquinoline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for reaction, extraction, and filtration

-

Column chromatography setup (if necessary)

Procedure:

-

Dissolve 4-aminoisoquinoline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Anticipated Quantitative Data (Step 2):

| Parameter | Anticipated Value |

| Starting Material | 4-Aminoisoquinoline |

| Product | This compound |

| Yield | Moderate to high |

| Purity | >95% after purification |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

4-Bromoisoquinoline and N-bromosuccinimide are irritants; avoid inhalation and contact with skin and eyes.

-

Benzene is a known carcinogen and should be handled with extreme caution. If possible, substitute with a less hazardous solvent like toluene.

-

The ammonolysis step involves high pressure and temperature and should only be performed by trained personnel using appropriate equipment.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the products.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

Melting Point Analysis: To assess the purity of the solid products.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

This comprehensive guide provides researchers with the necessary protocols and data to successfully synthesize this compound, a key intermediate for the development of novel chemical entities.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Amino-3-bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-Amino-3-bromoisoquinoline. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For drug development professionals, the coupling of this compound with various boronic acids or esters provides a direct route to a diverse range of 3-aryl-4-aminoisoquinolines. This scaffold is a key structural motif in many biologically active molecules, and the ability to readily diversify at the 3-position is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The presence of the amino group at the 4-position can present challenges, such as potential catalyst inhibition through coordination with the palladium center.[2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. These notes provide recommended starting conditions and troubleshooting guidance based on analogous reactions with structurally similar substrates.[3][4]

Data Presentation: Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. The following tables summarize typical conditions that can be adapted for the coupling of this compound with various arylboronic acids. These are based on successful couplings of other bromo-heterocycles and ortho-bromoanilines.[3][4]

Table 1: Recommended Catalysts and Ligands

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | - | 3-5 | A common and often effective catalyst.[5] |

| Pd₂(dba)₃ | XPhos, SPhos, or other biaryl phosphines | 1-3 (Pd), 2-6 (Ligand) | Bulky electron-rich ligands can improve yields for challenging substrates. |

| PdCl₂(dppf) | - | 3-5 | Effective for a wide range of aryl and heteroaryl couplings.[3][5] |

| CataCXium® A Pd G3 | - | 5-10 | Has shown high efficacy for ortho-substituted anilines.[6] |

Table 2: Common Bases and Solvents

| Base | Solvent System | Typical Concentration | Notes |

| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 2-3 equivalents | A robust and widely used system.[3] |

| Na₂CO₃ | DME / H₂O (4:1) | 2 equivalents | Another effective aqueous base system.[3] |

| K₃PO₄ | Toluene or 2-MeTHF | 2-3 equivalents | A stronger base, often used in anhydrous conditions.[6] |

| Cs₂CO₃ | 1,4-Dioxane | 2 equivalents | A strong base that can be effective when others fail. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the Suzuki-Miyaura coupling reaction and the experimental process, the following diagrams have been generated.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following are generalized procedures that should serve as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is adapted from established methods for the Suzuki coupling of bromo-heterocycles.[3][7]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

Degassed 1,4-dioxane and water (4:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-4-aminoisoquinoline.

Protocol 2: Alternative Procedure for Challenging Substrates

This protocol utilizes a more specialized catalyst system that has shown success with ortho-amino substituted aryl bromides and may be beneficial if Protocol 1 gives low yields.[6]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid or ester (1.5 mmol, 1.5 equiv)

-

CataCXium® A Pd G3 (0.05-0.10 mmol, 0.05-0.10 equiv)

-

Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

-

Degassed 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

-

In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid/ester, CataCXium® A Pd G3, and K₃PO₄ to a dry reaction vessel equipped with a stir bar.

-

Add degassed 2-MeTHF to the vessel.

-

Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Troubleshooting

-

Low Yield:

-

Catalyst Inhibition: The amino group may be coordinating to the palladium catalyst. Consider using a ligand from the biarylphosphine class (e.g., XPhos, SPhos) which can often overcome this issue. Alternatively, temporary protection of the amino group (e.g., as a Boc-carbamate) may be necessary.[2]

-